Regioisomeric Control Dictates DGAT-1 Inhibitory Activity
In a patent series evaluating 8-aryl-octanoyl derivatives as DGAT-1 inhibitors, the final bioactive molecules were synthesized using an SNAr reaction on a 3-(piperazinomethyl)phenyl scaffold. The meta-substituted ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate is the immediate precursor that installs the correct geometry for subsequent displacement. The patent's Table 1 explicitly demonstrates that compounds derived from this specific regioisomeric core achieve nanomolar IC50 values, whereas the analogous series built from the para-substituted isomer show a pronounced rightward shift, indicating a potency loss directly attributable to the substitution pattern [1].
| Evidence Dimension | DGAT-1 Inhibition Potency (IC50) of elaborated analogs |
|---|---|
| Target Compound Data | Example compound derived from the 3-(4-methylpiperazinomethyl)phenyl scaffold achieves IC50 = 4.3 nM [1] |
| Comparator Or Baseline | A closely matched analog derived from a 4-(4-methylpiperazinomethyl)phenyl scaffold exhibits IC50 = 15.8 nM [1] |
| Quantified Difference | The meta-substituted scaffold yields a 3.7-fold improvement in potency over the para-substituted comparator |
| Conditions | In vitro enzymatic assay using recombinant human DGAT-1; measurement of triglyceride synthesis inhibition. |
Why This Matters
A 3.7-fold potency gap translates directly into lower in vivo dose requirements to achieve target engagement, reducing the potential for off-target toxicity and improving the therapeutic window for DGAT-1 programs.
- [1] European Patent EP2452937A1. Inhibitors of diacylglycerol o-acyltransferase 1 (DGAT-1) and uses thereof. Filing date: 2010-10-27. (Table 1, Examples 12 and 28). View Source
